![molecular formula C20H34N2O2 B6044616 N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6044616.png)
N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide works by inhibiting the enzyme, GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect. GABA is an important neurotransmitter that plays a key role in regulating brain activity and mood.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, which can have a calming and anti-anxiety effect. It has also been shown to reduce drug-seeking behavior in animal models, suggesting a potential use in the treatment of addiction. However, the long-term effects of N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide on brain function and behavior are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide in lab experiments is its high potency and selectivity for GABA aminotransferase, which allows for precise manipulation of GABA levels in the brain. However, one limitation of using N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide is its potential toxicity and side effects, which must be carefully monitored in animal studies.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of anxiety disorders, as it has been shown to increase GABA levels in the brain. Further research is needed to fully understand the long-term effects of N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide on brain function and behavior, as well as its potential therapeutic applications in various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide involves the reaction of N-methyl-3-piperidone with cyclohexylmagnesium bromide, followed by the addition of N-cyclohexylcarbonyl chloride. The resulting compound is then treated with methylamine to produce N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide. This synthesis method has been optimized for high yield and purity, and the final product is typically obtained in crystalline form.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming and anti-anxiety effect. N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-cyclohexyl-1-(cyclohexylmethyl)-N-methyl-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-21(18-10-6-3-7-11-18)20(24)17-12-13-19(23)22(15-17)14-16-8-4-2-5-9-16/h16-18H,2-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHDNWVXLNTJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2CCC(=O)N(C2)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.